molecular formula C4H8Cl2N4 B3082917 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride CAS No. 1134988-44-5

3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

Cat. No.: B3082917
CAS No.: 1134988-44-5
M. Wt: 183.04 g/mol
InChI Key: VPFDAWNNWDTTRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride typically involves the reaction of chloroaldehydes with hydrazine derivatives under controlled conditions. One common method includes the use of a catalyst in the Suzuki reaction, which facilitates the formation of the desired compound under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism by which 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating the formation of new chemical bonds and promoting specific reactions. Its hydrazinyl group allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

  • 2-chloro-3-hydrazinylpyrazine
  • 3-chloro-2-hydrazinylpyridine
  • 2-chloro-3-hydrazinylpyrimidine

Comparison: Compared to similar compounds, 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is unique due to its specific structure, which includes both a chloro and hydrazinyl group. This combination enhances its reactivity and makes it particularly useful in catalytic reactions and synthetic applications .

Properties

IUPAC Name

(3-chloro-1,2-dihydropyrazin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4.ClH/c5-3-4(9-6)8-2-1-7-3;/h1-2,4,8-9H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFDAWNNWDTTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(N1)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 2
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 3
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 4
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 5
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Reactant of Route 6
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride

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